molecular formula C10H12ClFN2O2 B8759036 Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate

Cat. No. B8759036
M. Wt: 246.66 g/mol
InChI Key: ASILCVIXVSXXBJ-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

nBuLi (107 mL, 2.5 M in hexanes, 268 mmol) was added dropwise to a cooled (−78° C.) solution of (6-chloro-5-fluoro-pyridin-3-yl)-carbamic acid tert-butyl ester (22 g, 89.2 mmol) and N,N,N′,N′-tetramethylethylenediamine (40.5 mL, 268 mmol) in anhydrous diethyl ether (400 mL) under an argon atmosphere, ensuring that the internal temperature of the reaction was maintained below −60° C. On complete addition, the reaction mixture was allowed to warm to −20° C. and stirred for 90 minutes. The reaction mixture was cooled to −78° C. and a solution of iodine (70 g, 280 mmol) in THF (125 mL) was added dropwise over 15 minutes. The reaction mixture was allowed to gradually warm to ambient temperature and stirred overnight. The reaction mixture was poured onto 1M HCl (200 mL) and crushed ice (50 g) and the aqueous phase was extracted with ethyl ether (2×200 mL). The combined organic layer was washed with water (200 mL), aqueous potassium carbonate solution (150 mL), aqueous sodium thiosulfate solution (150 mL), and brine (150 mL), dried (Na2SO4), filtered and concentrated in-vacuo to afford a residue. The resultant residue was triturated with ethanol and the resultant solid was collected by filtration, washed with pentane and dried in-vacuo to afford the title compound as a white solid (27.2 g, 82%). The trituration liquors were concentrated and purified by flash chromatography (silica: toluene to 5% ethyl acetate/toluene) to afford an additional batch of the title compound as a white solid (4.0 g, 12%). Total yield=31.2 g, 94%. 1H NMR (400 MHz, CDCl3): 8.82 (s, 1H), 6.71 (s, 1H), 1.55 (s, 9H).
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6]([O:10][C:11](=[O:21])[NH:12][C:13]1[CH:14]=[N:15][C:16]([Cl:20])=[C:17]([F:19])[CH:18]=1)([CH3:9])([CH3:8])[CH3:7].CN(C)CCN(C)C.[I:30]I.Cl>C(OCC)C.C1COCC1>[C:6]([O:10][C:11](=[O:21])[NH:12][C:13]1[CH:14]=[N:15][C:16]([Cl:20])=[C:17]([F:19])[C:18]=1[I:30])([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
107 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=C(C1)F)Cl)=O
Name
Quantity
40.5 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
II
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below −60° C
ADDITION
Type
ADDITION
Details
On complete addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl ether (2×200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (200 mL), aqueous potassium carbonate solution (150 mL), aqueous sodium thiosulfate solution (150 mL), and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with ethanol
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC(=C(C1I)F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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